2-(Quinazolin-4-ylsulfanyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

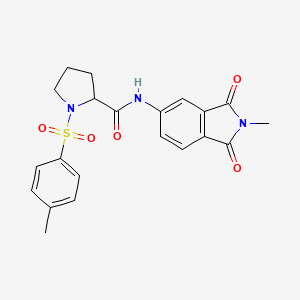

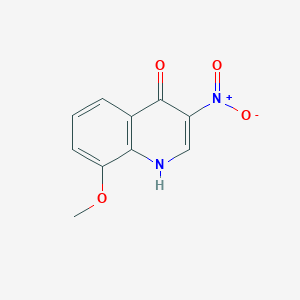

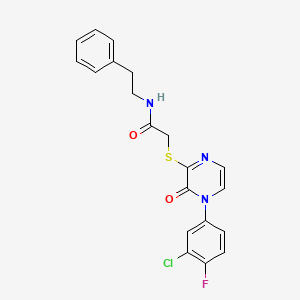

“2-(Quinazolin-4-ylsulfanyl)butanoic acid” is a chemical compound with the molecular formula C12H12N2O2S . It has a molecular weight of 248.30 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of quinazolin-4 (3H)-ones, which are related to the quinazolinyl group in the compound, has been reported in the literature . These compounds are primarily synthesized from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazolinyl group attached to a butanoic acid group via a sulfanyl (thioether) linkage . The quinazolinyl group is a bicyclic compound containing a benzene ring fused to a pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 248.30 . Other properties such as boiling point and specific storage conditions are not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Process Development

A study on the large-scale manufacturing of an anticancer agent related to quinazoline derivatives described the chemical route and process development challenges, including the replacement of sodium hydride with sodium hydroxide and the development of a method for copper removal (Malmgren et al., 2008). This highlights the importance of quinazoline derivatives in the pharmaceutical industry and the complexities involved in their synthesis.

Medicinal Chemistry and Biological Activity

Several studies have synthesized novel quinazolin-4(3H)-ones and evaluated their analgesic, anti-inflammatory, and antibacterial activities. For instance, novel 2-butyl-3-substituted quinazolin-4-(3H)-ones exhibited significant biological activities, with certain compounds showing potent analgesic and anti-inflammatory activities compared to reference drugs (Alagarsamy et al., 2005). These findings demonstrate the potential of quinazoline derivatives as therapeutic agents.

Material Science and Corrosion Inhibition

The corrosion inhibition effect of a quinazolin-4(3H)-one derivative on steel in hydrochloric acid solution was investigated, revealing good inhibiting effects and suggesting the potential use of these compounds as corrosion inhibitors (Zhang et al., 2016). This application extends the utility of quinazoline derivatives beyond biological activities to materials science.

Antioxidant Activity

Quinazolinone derivatives have also been evaluated for their antioxidant activity, indicating the broad spectrum of biological activities these compounds possess. Although the activity of synthesized compounds was lower than standard ascorbic acid, it underscores the potential for further optimization and discovery of potent antioxidant agents within this chemical class (Jatmika et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-quinazolin-4-ylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-10(12(15)16)17-11-8-5-3-4-6-9(8)13-7-14-11/h3-7,10H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQGWDCCOYODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)

![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)

![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)

![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)

acetonitrile](/img/structure/B2673940.png)

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)